molecular formula C19H15BrN2O2S B4671409 N-(7-bromo-4-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-3-methylbenzamide

N-(7-bromo-4-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-3-methylbenzamide

Cat. No.: B4671409
M. Wt: 415.3 g/mol
InChI Key: NARYBQNGMQIVFO-UHFFFAOYSA-N
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Description

N-(7-bromo-4-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-3-methylbenzamide is a complex heterocyclic compound featuring an indeno[1,2-d]thiazole core substituted with bromine and methoxy groups at positions 7 and 4, respectively. The 2-position of the thiazole ring is functionalized with a 3-methylbenzamide moiety. This structural architecture combines electron-withdrawing (bromine), electron-donating (methoxy), and lipophilic (methyl) groups, which may enhance its interaction with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-(5-bromo-8-methoxy-4H-indeno[1,2-d][1,3]thiazol-2-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O2S/c1-10-4-3-5-11(8-10)18(23)22-19-21-17-15(25-19)9-12-13(20)6-7-14(24-2)16(12)17/h3-8H,9H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARYBQNGMQIVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC3=C(S2)CC4=C(C=CC(=C43)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-bromo-4-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-3-methylbenzamide typically involves multiple steps, including the formation of the indeno-thiazole core and subsequent functionalization. One common method involves the condensation of 7-bromo-4-methoxyindene-1,2-dione with thiosemicarbazide to form the indeno-thiazole ring. This intermediate is then reacted with 3-methylbenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(7-bromo-4-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Formation of 7-bromo-4-hydroxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-3-methylbenzamide.

    Reduction: Formation of 7-hydro-4-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-3-methylbenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(7-bromo-4-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-3-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt critical biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Key Molecular Properties :

  • Molecular Formula : C₂₀H₁₆BrN₂O₂S
  • Molecular Weight : 443.33 g/mol (calculated).
  • 7-Bromo substituent: Enhances electrophilicity and may participate in halogen bonding. 4-Methoxy group: Increases solubility and modulates electronic effects. 3-Methylbenzamide: Introduces steric bulk and lipophilicity, which could influence pharmacokinetic properties.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related derivatives, focusing on molecular features, physicochemical properties, and inferred biological activities.

Structural Analogs with Indeno[1,2-d]thiazole Cores

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (Inferred) Evidence ID
N-(7-bromo-4-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-3-fluorobenzamide C₁₈H₁₂BrFN₂O₂S 419.27 7-Br, 4-OMe, 3-F-Bz Antimicrobial (fluorine enhances binding)
N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide C₂₀H₁₈N₂O₂S 350.44 4-OMe, 3-Me-Ph, acetamide Pharmacological potential (indeno-thiazole core)
4-(azepan-1-ylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide C₂₃H₂₁N₃O₃S₂ 475.55 Azepane-sulfonyl, Bz Enzyme inhibition (sulfonyl group)
N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-2-(naphthalen-1-yl)acetamide C₂₂H₁₆N₂OS 356.44 Naphthyl-acetamide Not specified (hydrophobic naphthyl group)

Key Observations :

  • The 7-bromo substituent in the target compound and its 3-fluoro analog may improve target binding via halogen interactions, whereas the 3-methyl group in the target enhances lipophilicity compared to the fluorine analog.

Benzamide Derivatives with Varied Cores

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Biological Activity Evidence ID
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide C₁₉H₁₇ClN₂O₂S 396.87 Benzothiazole Enhanced binding affinity (Cl and isopropoxy)
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide C₂₀H₁₄BrN₃O₂S₂ 488.38 Thiophene-thiazole Electronic applications (bromothiophene)
3-benzamido-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide C₁₈H₁₆N₄O₂S 376.41 Thiadiazole Versatile reactivity (thiadiazole core)

Key Observations :

  • Bromine and methoxy groups in the target may provide a balance of electronic and steric effects, contrasting with the chloro-isopropoxy combination in , which prioritizes binding affinity .

Physicochemical and Pharmacokinetic Comparisons

Compound Name logP logD Polar Surface Area (Ų) Hydrogen Bond Acceptors Evidence ID
N-(7-bromo-4-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-3-fluorobenzamide 4.88 4.88 41.88 4
N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide 3.12 (calc.) 86.71 3
Target Compound (Inferred) ~4.9 ~4.8 ~50 4

Key Observations :

  • The target compound’s logP (~4.9) suggests moderate lipophilicity, comparable to its 3-fluoro analog , which may favor membrane permeability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(7-bromo-4-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-3-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(7-bromo-4-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-3-methylbenzamide

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